2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine
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Overview
Description
2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine is a heterocyclic compound that belongs to the imidazo[1,2-a][1,8]naphthyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine typically involves multi-component reactions. One efficient method involves the use of cyanoacetohydrazide, 4-nitroacetophenone, and 1,1-bis(methylthio)-2-nitroethylene in a mixture of water and ethanol. This reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally benign solvents and catalyst-free approaches, are often emphasized in the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: The presence of the nitrophenyl group makes it susceptible to oxidation reactions.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include nitro derivatives with higher oxidation states.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted imidazo[1,2-a][1,8]naphthyridine derivatives.
Scientific Research Applications
2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazo[1,2-a][1,8]naphthyridine core can interact with DNA and proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-inflammatory and antiviral activities.
Imidazo[1,2-a]quinoxaline: Explored for its anticancer properties.
Imidazo[1,2-a]pyrimidine: Investigated for its antidepressant and neuroprotective effects.
Uniqueness
2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
142271-99-6 |
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Molecular Formula |
C18H14N4O2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2,4-dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine |
InChI |
InChI=1S/C18H14N4O2/c1-11-9-12(2)19-18-13(11)7-8-17-20-15(10-21(17)18)14-5-3-4-6-16(14)22(23)24/h3-10H,1-2H3 |
InChI Key |
RFOPATMABWLTDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC3=NC(=CN32)C4=CC=CC=C4[N+](=O)[O-])C |
Origin of Product |
United States |
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